molecular formula C17H15N3O5 B2629802 N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 1251548-53-4

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No. B2629802
CAS RN: 1251548-53-4
M. Wt: 341.323
InChI Key: DKTLPQHGZOATNR-UHFFFAOYSA-N
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Description

The compound contains a 2,5-dimethylfuran moiety, which is a heterocyclic compound with the formula (CH3)2C4H2O . It also contains a 1,3,4-oxadiazole ring, which is a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also features a 2,3-dihydrobenzo[b][1,4]dioxine moiety, which is a type of benzodioxine, a class of organic compounds containing a benzene ring fused to a dioxine ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan ring might contribute to its solubility in organic solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and other factors. Without specific data, it’s difficult to provide a detailed safety analysis .

properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-9-7-12(10(2)24-9)16-19-20-17(25-16)18-15(21)11-3-4-13-14(8-11)23-6-5-22-13/h3-4,7-8H,5-6H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTLPQHGZOATNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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